1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
The compound “1-(2-chlorobenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “2-chlorobenzyl” group indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the second carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazepine core, which is a fused benzene and diazepine ring . The 2-chlorobenzyl group would be attached to the nitrogen of the diazepine ring .Chemical Reactions Analysis
Benzodiazepines, in general, can undergo a variety of reactions including hydrolysis, oxidation, and reduction . The presence of the chlorobenzyl group might make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications
Anti-inflammatory Properties
Research has shown that certain benzodiazepine derivatives exhibit significant anti-inflammatory effects. A study by Torres et al. (1999) revealed that pretreatment with benzodiazepine ligands inhibited edema formation in mice, indicating an in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands. This suggests potential applications in developing anti-inflammatory treatments (Torres et al., 1999).
Synthetic Methodologies
The synthesis of benzodiazepine derivatives, including 1-(2-chlorobenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, has been a focus of research due to their broad spectrum of biological activities. Carlier et al. (2006) described enantioselective synthesis techniques for producing quaternary benzodiazepines with excellent enantioselectivity. These methodologies enable the synthesis of diversely substituted benzodiazepines, highlighting the compound's relevance in medicinal chemistry (Carlier et al., 2006).
Molecular Structure and Interactions
The molecular-crystal structure and interactions of benzodiazepine derivatives have also been studied, providing insights into their pharmacological actions. For instance, Andronati et al. (1982) conducted an x-ray diffraction study on 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offering valuable information on the compound's molecular conformation and its implications for drug design (Andronati et al., 1982).
Mechanism of Action
While the exact mechanism of action for this specific compound isn’t known without further study, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-10-19-15-8-4-5-9-16(15)20(17(12)21)11-13-6-2-3-7-14(13)18/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUYWUZCEXHLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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